molecular formula C8H11BrN2O2S2 B1335582 1-[(5-Bromothien-2-yl)sulfonyl]piperazine CAS No. 725688-07-3

1-[(5-Bromothien-2-yl)sulfonyl]piperazine

Cat. No.: B1335582
CAS No.: 725688-07-3
M. Wt: 311.2 g/mol
InChI Key: HTOPNGXLBAAAHQ-UHFFFAOYSA-N
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Description

1-[(5-Bromothien-2-yl)sulfonyl]piperazine is an organic compound with the molecular formula C8H11BrN2O2S2 It is characterized by the presence of a bromothiophene moiety attached to a piperazine ring via a sulfonyl group

Preparation Methods

The synthesis of 1-[(5-Bromothien-2-yl)sulfonyl]piperazine typically involves the following steps:

    Bromination of Thiophene: The starting material, thiophene, undergoes bromination to form 5-bromothiophene.

    Sulfonylation: The bromothiophene is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Piperazine Coupling: Finally, the sulfonylated bromothiophene is reacted with piperazine under appropriate conditions to yield this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

1-[(5-Bromothien-2-yl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The piperazine ring can engage in coupling reactions with other aromatic or heteroaromatic compounds.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-[(5-Bromothien-2-yl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(5-Bromothien-2-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The bromothiophene moiety can interact with biological receptors or enzymes, while the piperazine ring may enhance its binding affinity and specificity. The sulfonyl group can influence the compound’s solubility and stability, affecting its overall activity.

Comparison with Similar Compounds

1-[(5-Bromothien-2-yl)sulfonyl]piperazine can be compared with other similar compounds, such as:

    1-[(5-Chlorothien-2-yl)sulfonyl]piperazine: Similar structure but with a chlorine atom instead of bromine.

    1-[(5-Methylthien-2-yl)sulfonyl]piperazine: Contains a methyl group instead of bromine.

    1-[(5-Nitrothien-2-yl)sulfonyl]piperazine: Features a nitro group in place of bromine.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S2/c9-7-1-2-8(14-7)15(12,13)11-5-3-10-4-6-11/h1-2,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOPNGXLBAAAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406676
Record name 1-[(5-bromothien-2-yl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725688-07-3
Record name 1-[(5-bromothien-2-yl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-((5-BROMO-2-THIENYL)SULFONYL)PIPERAZINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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